molecular formula C21H19NO2 B257204 2-(4-methoxyphenyl)-N,N-diphenylacetamide

2-(4-methoxyphenyl)-N,N-diphenylacetamide

Cat. No. B257204
M. Wt: 317.4 g/mol
InChI Key: XAUWKDRZVFQFNP-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N,N-diphenylacetamide, also known as methoxydiphenylacetamide (MDPA), is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. MDPA is a member of the diphenylacetamide family, which is known for its diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of MDPA is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters and neuromodulators in the central nervous system. MDPA has been shown to increase the levels of serotonin and dopamine in the brain, which are known to play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
MDPA has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anticonvulsant effects. MDPA has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential use as an anxiolytic agent. Additionally, MDPA has been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

MDPA has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse pharmacological properties. However, MDPA has several limitations, including its limited solubility in water and its potential for off-target effects. Additionally, more research is needed to fully understand the long-term effects of MDPA on the body.

Future Directions

There are several future directions for research on MDPA, including its use as a potential therapeutic agent for mood disorders, pain management, and cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of MDPA and its potential side effects. Furthermore, the development of new synthetic routes for MDPA and its derivatives could lead to the discovery of novel pharmacological agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, MDPA is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. MDPA possesses diverse pharmacological properties, including anti-inflammatory, analgesic, anticonvulsant, anxiolytic, and antitumor activity. While more research is needed to fully understand the long-term effects of MDPA on the body, its ease of synthesis and low toxicity make it a promising candidate for further investigation as a potential therapeutic agent.

Synthesis Methods

MDPA can be synthesized through a multistep process that involves the condensation of 4-methoxybenzaldehyde with N,N-diphenylacetamide in the presence of a base catalyst. The resulting intermediate is then subjected to a series of reactions involving acidification, reduction, and crystallization to obtain pure MDPA. The synthesis of MDPA is relatively simple and can be achieved using readily available reagents.

Scientific Research Applications

MDPA has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, analgesic, and anticonvulsant. MDPA has also been investigated for its anxiolytic and antidepressant properties, making it a promising candidate for the treatment of mood disorders. Additionally, MDPA has been shown to possess antitumor activity, making it a potential chemotherapeutic agent.

properties

Product Name

2-(4-methoxyphenyl)-N,N-diphenylacetamide

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N,N-diphenylacetamide

InChI

InChI=1S/C21H19NO2/c1-24-20-14-12-17(13-15-20)16-21(23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16H2,1H3

InChI Key

XAUWKDRZVFQFNP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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